D3 Receptor Binding Affinity: A Moderate-Affinity Scaffold Distinct from Sub-Nanomolar Phenylpiperazines
The target compound demonstrates a D3 receptor Ki of 282 nM, as measured by displacement of [³H]YM-09151-2 from human D3 receptors expressed in CHOp cells [1]. In comparison, the prototypical D3 antagonist nafadotride exhibits a Ki of 0.52 nM at human cloned D3 receptors , representing an approximately 540-fold higher affinity. This substantial affinity differential means the target compound occupies a moderate-affinity niche that may be advantageous in experimental contexts where sub-nanomolar ligands produce excessively sustained receptor blockade or where partial target engagement is desired for probing D3 reserve or receptor trafficking kinetics.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 282 nM |
| Comparator Or Baseline | Nafadotride: Ki = 0.52 nM (human cloned D3) |
| Quantified Difference | Nafadotride is ~540-fold more potent; target compound is 282 nM vs. 0.52 nM |
| Conditions | Target: [³H]YM-09151-2 displacement, human D3 in CHOp cells; Nafadotride: [¹²⁵I]iodosulpride displacement, recombinant human D3 [1] |
Why This Matters
Procurement decisions for D3 tool compounds should consider whether sub-nanomolar or moderate-nanomolar affinity better matches the experimental design (e.g., washout kinetics, receptor reserve studies); the target compound provides a distinct affinity tier not served by existing high-affinity standards.
- [1] BindingDB. BDBM50399881 (CHEMBL2180639). Affinity Data: Ki 282 nM (human D3) by [³H]YM-09151-2 displacement in CHOp cells. View Source
